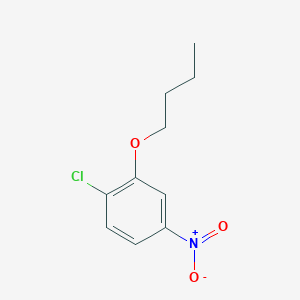

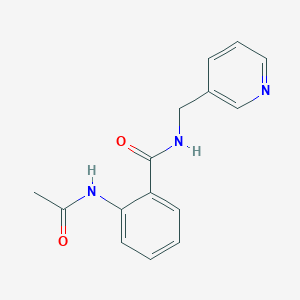

N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine (ENQ) is a synthetic compound that belongs to the quinazoline family. It is used in scientific research for its potential pharmacological properties.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

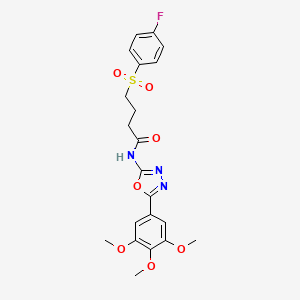

- The synthesis of quinazoline derivatives, including compounds similar to "N-(4-ethoxyphenyl)-6-nitro-4-quinazolinamine," involves multi-step chemical reactions that result in compounds exhibiting potential biological activities. These synthetic methodologies are crucial for developing pharmacologically active compounds. One example is the rapid synthesis of "N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy- Quinazoline - 4, 6- diamine," which has shown potential biological activities in medicine. This compound is synthesized from commercially available intermediates through substitution, nucleophilic substitution reaction, and reduction reactions, demonstrating the importance of synthetic chemistry in the development of new therapeutic agents (Ouyang et al., 2016).

Biological Activities and Applications

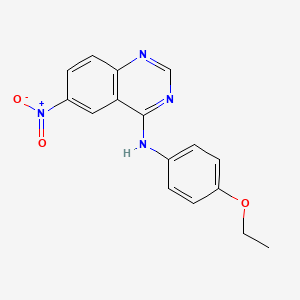

Quinazoline derivatives have been extensively studied for their biological activities, including their roles as kinase inhibitors, which are crucial in cancer therapy. For example, "ZD6474" is a potent inhibitor of vascular endothelial growth factor signaling and angiogenesis, demonstrating the therapeutic potential of quinazoline derivatives in inhibiting tumor growth (Wedge et al., 2002).

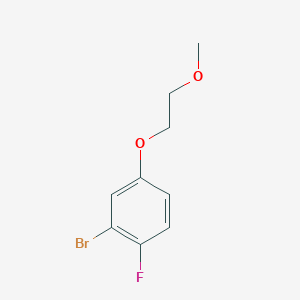

Additionally, quinazoline derivatives have been evaluated for their antimicrobial, antileishmanial, and antimalarial activities, indicating their broad spectrum of potential therapeutic applications. Compounds like "3-methyl-2-(p-tolyl) quinazolin-4(3H)-one" have been synthesized and characterized, demonstrating significant inhibition efficiencies against corrosion, which could be indirectly related to their biological activity profiles (Errahmany et al., 2020).

Material Science and Other Applications

- Quinazoline derivatives have also been explored for their applications in optoelectronic materials. These compounds, including functionalized quinazolines and pyrimidines, show significant potential in the creation of novel materials for electronic devices, luminescent elements, and photoelectric conversion elements, highlighting the versatility of quinazoline derivatives beyond biomedical applications (Lipunova et al., 2018).

Propiedades

IUPAC Name |

N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-2-23-13-6-3-11(4-7-13)19-16-14-9-12(20(21)22)5-8-15(14)17-10-18-16/h3-10H,2H2,1H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVWSIKMVMCBTKE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2=NC=NC3=C2C=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801323685 |

Source

|

| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

4.1 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24819211 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

51687-12-8 |

Source

|

| Record name | N-(4-ethoxyphenyl)-6-nitroquinazolin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801323685 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]pyridine-2-carbonitrile](/img/structure/B2893989.png)

![2-(4-(isopropylthio)phenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2893990.png)

![5-(4-fluorobenzyl)-7-(3-methoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2894001.png)

![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-(phenylthio)propanamide](/img/structure/B2894002.png)

![N-[2-(cyclohex-1-en-1-yl)ethyl]-8-ethoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2894004.png)

![7-chloro-5-(4-fluorophenyl)-4-(2-phenoxypropanoyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2894005.png)

![(5-bromofuran-2-yl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone](/img/structure/B2894007.png)

![4-{1-[(3-chlorobenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B2894008.png)